molecular formula C9H10ClNO2 B1407378 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1803581-23-8

1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B1407378
CAS No.: 1803581-23-8
M. Wt: 199.63 g/mol
InChI Key: JYQVPKNDZGGPNU-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2. It is characterized by the presence of a pyridine ring attached to a cyclopropane carboxylic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of pyridine derivatives. One common method includes the reaction of pyridine with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride
  • 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
  • 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid

Uniqueness: 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQVPKNDZGGPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-23-8
Record name Cyclopropanecarboxylic acid, 1-(3-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
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1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
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1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
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1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
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1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
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1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride

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